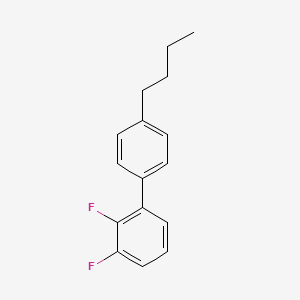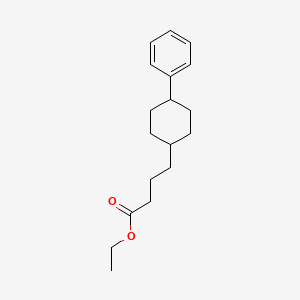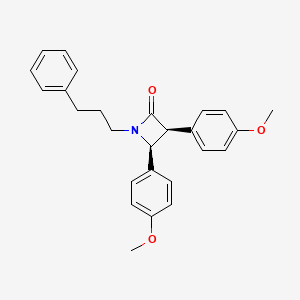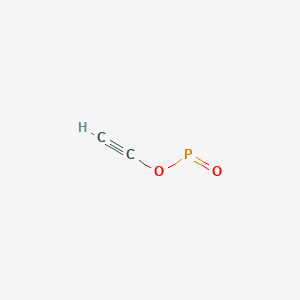
Cobalt;silver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt-silver compounds are a class of materials that combine the unique properties of cobalt and silver. Cobalt is a transition metal known for its ferromagnetic properties, high melting point, and ability to form various oxidation states. Silver, on the other hand, is renowned for its excellent electrical conductivity, thermal conductivity, and antimicrobial properties. When combined, cobalt-silver compounds exhibit a range of interesting and useful characteristics, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt-silver nanoparticles can be synthesized using various methods, including chemical reduction, sol-gel processes, and co-precipitation techniques. One common method involves the reduction of cobalt and silver salts in the presence of a stabilizing agent. For example, cobalt nitrate and silver nitrate can be reduced using sodium borohydride in an aqueous solution, resulting in the formation of cobalt-silver nanoparticles .
Industrial Production Methods
In industrial settings, cobalt-silver compounds are often produced using large-scale chemical reduction processes. These methods typically involve the use of high-purity cobalt and silver salts, along with reducing agents such as hydrazine or sodium borohydride. The reaction conditions, including temperature, pH, and concentration of reactants, are carefully controlled to ensure the desired particle size and composition.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt-silver compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and silver, as well as the presence of other reagents.
Common Reagents and Conditions
Oxidation: Cobalt-silver compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of cobalt(III) and silver(I) species.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine. These reactions often lead to the formation of metallic cobalt and silver nanoparticles.
Substitution: Substitution reactions involve the replacement of ligands or atoms in the compound. For example, cobalt-silver complexes can undergo ligand exchange reactions in the presence of suitable ligands such as ammonia or phosphines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cobalt-silver compounds may yield cobalt(III) oxide and silver oxide, while reduction reactions typically produce metallic cobalt and silver nanoparticles.
Aplicaciones Científicas De Investigación
Cobalt-silver compounds have a wide range of applications in scientific research, including:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions. Their unique properties make them effective in promoting reaction rates and selectivity.
Biology: Cobalt-silver nanoparticles exhibit antimicrobial properties, making them useful in biological applications such as antibacterial coatings and wound dressings.
Medicine: In the medical field, cobalt-silver compounds are explored for their potential use in drug delivery systems and diagnostic imaging. Their magnetic properties make them suitable for magnetic resonance imaging (MRI) contrast agents.
Industry: These compounds are used in the production of high-performance materials, such as magnetic alloys and conductive coatings. They are also employed in the development of sensors and electronic devices.
Mecanismo De Acción
The mechanism of action of cobalt-silver compounds varies depending on their specific application. In antimicrobial applications, the compounds exert their effects by disrupting the cell membranes of bacteria, leading to cell death. The silver ions released from the compound interact with bacterial proteins and DNA, inhibiting their function and replication .
In catalytic applications, the cobalt and silver atoms provide active sites for chemical reactions. The unique electronic properties of these metals facilitate the adsorption and activation of reactants, promoting the desired chemical transformations.
Comparación Con Compuestos Similares
Cobalt-silver compounds can be compared with other similar compounds, such as cobalt-gold and cobalt-copper compounds. While all these compounds exhibit interesting properties, cobalt-silver compounds are unique due to their combination of magnetic and antimicrobial characteristics.
Similar Compounds
Cobalt-Gold Compounds: These compounds are known for their catalytic properties and are used in applications such as fuel cells and hydrogenation reactions.
Cobalt-Copper Compounds: Cobalt-copper compounds are used in the production of high-strength alloys and have applications in the electronics industry.
Cobalt-Nickel Compounds: These compounds are used in battery materials and magnetic applications due to their excellent electrochemical properties.
Propiedades
Número CAS |
917893-07-3 |
|---|---|
Fórmula molecular |
Ag9Co |
Peso molecular |
1029.75 g/mol |
Nombre IUPAC |
cobalt;silver |
InChI |
InChI=1S/9Ag.Co |
Clave InChI |
IJRUEWLSDMPDCI-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)

![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)

![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)
![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)


![{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14181596.png)


![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl-](/img/structure/B14181619.png)
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)
